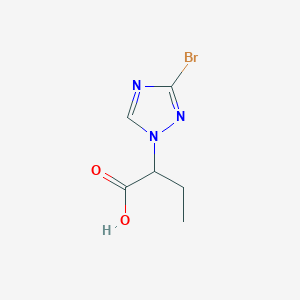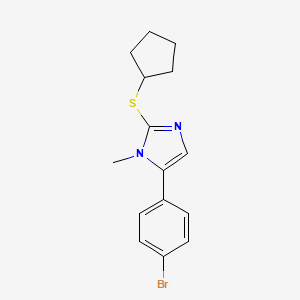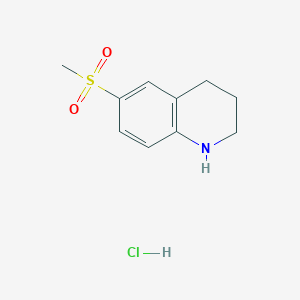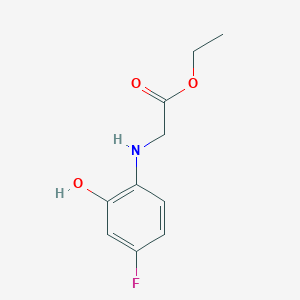![molecular formula C20H18N4O6 B2916269 2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide CAS No. 899968-29-7](/img/structure/B2916269.png)
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide, also known as DPA-714, is a novel compound that has been extensively studied for its potential use in scientific research. It belongs to the class of ligands that target the translocator protein (TSPO), which is located in the outer membrane of mitochondria in various cell types. The TSPO has been implicated in a wide range of physiological and pathological processes, including neuroinflammation, apoptosis, and cancer.
Wissenschaftliche Forschungsanwendungen
Pyridazinone Compounds and Their Applications
- Cardiac and Neuroprotective Activity : A study by Dr. Valentin Habernickel (2002) discusses the wide range of applications of Pyridazino(4,5-b)indole-1-acetamide compounds, including their activity in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic areas. An example provided is the synthesis and activity of 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide.
Bioactive Nitrosylated and Nitrated Acetamides
- Microbial Degradation and Detoxification : Sergey Girel and colleagues (2022) investigated the incubation of microorganisms with microbial 2-benzoxazolinone (BOA)-degradation-products, leading to the formation of N-(2-hydroxy-5-nitrophenyl) acetamide and other derivatives. This work highlights the role of these compounds in microbial degradation and detoxification processes, including their impact on gene expression in plants like Arabidopsis thaliana (Girel et al., 2022).
Synthesis of Novel Pyridazine Derivatives
- Utility in Synthesizing Fused Azines : H. M. Ibrahim and H. Behbehani (2014) established a synthesis route for a new class of pyridazin-3-one derivatives, which play a role in forming azolo[1,5-a]pyrimidine derivatives and 1,8-naphthyridine derivatives. These compounds have potential applications in medicinal chemistry and pharmaceutical research (Ibrahim & Behbehani, 2014).
Cardiotonic Activity of Dihydropyridazinone Derivatives
- Positive Inotropic Effects : Research by D. Robertson et al. (1986) identified dihydropyridazinone derivatives, including N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide, as potent positive inotropes, which have applications in treating cardiac conditions (Robertson et al., 1986).
Antioxidant Activity of Coumarin Derivatives
- Comparative Studies with Ascorbic Acid : A. Kadhum and colleagues (2011) studied the antioxidant activity of synthesized coumarins, comparing their effectiveness with ascorbic acid. These studies contribute to understanding the antioxidant potential of various acetamide derivatives (Kadhum et al., 2011).
Optical Properties of Nitroacetanilide Compounds
- Non-Linear Optical Material : The study of 3-Nitroacetanilide, also known as N-(3-nitrophenyl)acetamide, by L. Mahalakshmi et al. (2002) reveals its properties as an organic non-linear optical material, which can have applications in photonics and optical communications (Mahalakshmi et al., 2002).
Antimicrobial Activity of Diphenylamine Derivatives
- Potential Antimicrobial and Antifungal Agents : Arvind Kumar and A. Mishra (2015) synthesized novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide and tested their antimicrobial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Kumar & Mishra, 2015).
Eigenschaften
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6/c1-29-15-6-8-18(30-2)16(11-15)17-7-9-20(26)23(22-17)12-19(25)21-13-4-3-5-14(10-13)24(27)28/h3-11H,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEATUVBCQKEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide](/img/structure/B2916187.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine](/img/structure/B2916188.png)
![Tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2916189.png)

![9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2916196.png)
![Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2916199.png)
![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2916203.png)

![5-Fluoro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2916205.png)

